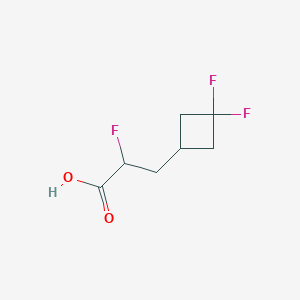

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid

Description

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid is a fluorinated carboxylic acid featuring a cyclobutyl ring substituted with two fluorine atoms and a fluorine atom at the β-position of the propanoic acid chain. The compound’s fluorinated architecture enhances its metabolic stability and electronic properties, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C7H9F3O2 |

|---|---|

Molecular Weight |

182.14 g/mol |

IUPAC Name |

3-(3,3-difluorocyclobutyl)-2-fluoropropanoic acid |

InChI |

InChI=1S/C7H9F3O2/c8-5(6(11)12)1-4-2-7(9,10)3-4/h4-5H,1-3H2,(H,11,12) |

InChI Key |

GUMYPKQJKYVVOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)CC(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3,3-Difluorocyclobutyl Intermediate

A key precursor is the 3,3-difluorocyclobutyl moiety, which can be synthesized from dihalocyclobutanes via selective fluorination:

- Starting Materials: Dihalocyclobutanes (e.g., chlorofluorocyclobutanes)

- Fluorination Agent: Silver(II) fluoride (AgF2) at near room temperature, which is an effective fluorinating reagent for selective fluorination of cyclobutyl rings.

- Method: A three-phase transfer catalysis technique facilitates the fluorination reaction, improving yield and selectivity. This approach yields 3-fluoro- and 3-chlorocyclobutenes, which can be further transformed into the difluorocyclobutyl system.

Formation of the Fluoropropanoic Acid Side Chain

The fluorinated propanoic acid moiety is constructed through carbonyl insertion and fluorination steps:

- Carbonyl Insertion: Starting from 2-chloro-1-difluoroethylene, a carbonyl insertion reaction with carbon monoxide under palladium catalysis yields 3,3-difluoro-2-acryloyl chloride.

- Catalysts: Bis(triphenylphosphine)palladium(II) salt, often generated in situ from palladium chloride or acetate and triphenylphosphine, with auxiliary nickel powder to enhance the reaction.

- Reaction Conditions: Heating to 60-100 °C under CO pressure, followed by filtration and distillation to isolate the acryl chloride intermediate.

Fluorination of the Acryl Chloride

- Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is used to fluorinate 3,3-difluoro-2-acryloyl chloride, converting it into 3,3,3-trifluoropropionyl fluoride.

- Conditions: The reaction is conducted at 5-10 °C initially, then heated to 80-120 °C for completion. HF is recovered by distillation after the reaction.

Hydrolysis to the Fluoropropanoic Acid

- Hydrolysis: The trifluoropropionyl fluoride intermediate is hydrolyzed by controlled addition to cold deionized water (5-10 °C), maintaining the temperature between 0-20 °C during the reaction.

- Isolation: Excess water is removed by vacuum concentration, and the acid is collected by fractional distillation under reduced pressure (83-85 °C at -0.097 MPa).

Summary Table of Key Steps and Conditions

Analytical and Characterization Data

- NMR Spectroscopy: Complete analysis of ^1H, ^13C, and ^19F NMR spectra confirms the substitution pattern and ring structure.

- Mass Spectrometry: Confirms molecular weight and fragmentation consistent with fluorinated cyclobutyl propanoic acid.

- Vibrational Spectroscopy: IR and Raman spectra show characteristic C-F stretching frequencies and carboxylic acid bands.

Research Findings and Notes

- The use of AgF2 as a fluorinating agent is notable for mild conditions and high selectivity in fluorination of cyclobutyl rings.

- The carbonyl insertion catalyzed by palladium complexes is efficient and allows for high conversion rates, especially when combined with nickel powder as an auxiliary catalyst.

- The hydrolysis step requires careful temperature control to avoid side reactions and decomposition of fluorinated intermediates.

- The overall synthetic route balances cost, availability of raw materials, and reaction efficiency, avoiding expensive or hazardous reagents where possible.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- Ring Size and Strain : The cyclobutyl group in the target compound introduces ring strain compared to the more stable cyclohexane in 4,4-difluorocyclohexanecarboxylic acid . This strain may influence conformational flexibility and reactivity.

- Substituent Effects: The 2-fluoro group in the target compound increases acidity (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs like 3,3-difluorocyclobutanecarboxylic acid (pKa ~4.5–5.0) .

- Amino vs. Fluoro: Replacing fluorine with an amino group (as in 2-amino-3-(3,3-difluorocyclobutyl)propanoic acid) alters hydrogen-bonding capacity and basicity, making it suitable for peptide synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | 3,3-Difluorocyclobutanecarboxylic acid | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~194.1 (estimated) | 150.11 | 176.09 |

| Boiling Point | Not available | Not available | 215–220°C (decomposes) |

| Acidity (pKa) | ~2.5–3.0 (estimated) | ~4.5–5.0 | ~1.5–2.0 (due to –CF₃ and –OH) |

| LogP (lipophilicity) | ~1.8 (predicted) | 1.2 | 0.9 |

Notes:

- The target compound’s higher acidity compared to non-fluorinated analogs arises from electron-withdrawing fluorine atoms stabilizing the deprotonated carboxylate .

- Trifluoromethyl and hydroxyl groups in 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid further reduce pKa, enhancing solubility in polar solvents .

Biological Activity

3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

- Molecular Formula : C7H10F3O2

- Molecular Weight : 182.15 g/mol

- IUPAC Name : 3-(3,3-difluorocyclobutyl)-2-fluoropropanoic acid

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit unique biological properties due to the presence of fluorine atoms, which can enhance lipophilicity and metabolic stability. The biological activity of 3-(3,3-difluorocyclobutyl)-2-fluoropropanoic acid has been investigated in various contexts, including:

- Antimicrobial Activity : Studies have shown that fluorinated propanoic acids can exhibit significant antimicrobial properties. This compound's structural features may contribute to its efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment.

The proposed mechanisms through which 3-(3,3-difluorocyclobutyl)-2-fluoropropanoic acid exerts its biological effects include:

- Interaction with Enzymatic Targets : The compound may bind to active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Membrane Permeability : The presence of fluorine atoms can enhance the ability of the compound to penetrate cell membranes, affecting intracellular processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition of Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of lactate dehydrogenase | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various fluorinated compounds, 3-(3,3-difluorocyclobutyl)-2-fluoropropanoic acid demonstrated significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several non-fluorinated analogs, suggesting enhanced potency due to the fluorinated structure.

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition potential revealed that the compound effectively inhibited lactate dehydrogenase in vitro. This inhibition was associated with altered metabolic profiles in treated cells, indicating potential applications in cancer therapy where lactate metabolism plays a crucial role.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3,3-Difluorocyclobutyl)-2-fluoropropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclobutane ring functionalization followed by fluorination. For example, zinc-mediated coupling under anhydrous THF at controlled temperatures (e.g., 0–25°C) is critical to avoid side reactions . Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) enhances purity. Yield optimization requires stoichiometric control of fluorinating agents (e.g., DAST or Deoxo-Fluor) and inert atmosphere conditions to prevent hydrolysis .

Q. How can NMR and mass spectrometry be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Distinct signals for the cyclobutyl fluorine atoms (δ ~ -120 to -140 ppm in ¹⁹F NMR) and propanoic acid protons (δ 2.5–3.5 ppm in ¹H NMR) confirm substitution patterns. Splitting patterns distinguish equatorial/axial fluorine orientations .

- HRMS : Exact mass analysis (e.g., m/z 194.05 for [M-H]⁻) validates molecular formula (C₇H₈F₃O₂). Collision cross-section (CCS) data from ion mobility spectrometry further differentiates stereoisomers .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Poor aqueous solubility (≈0.1 mg/mL in water) necessitates DMSO or ethanol as co-solvents.

- logP : Predicted logP ~1.5 (via computational tools like MarvinSketch) indicates moderate lipophilicity, suitable for membrane permeability studies.

- pKa : The carboxylic acid group has a pKa ≈ 2.8, requiring pH adjustment for ionization in biological buffers .

Advanced Research Questions

Q. How does the stereochemistry of the difluorocyclobutyl group influence biological activity in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Binding : Molecular docking (e.g., AutoDock Vina) shows axial fluorine substituents enhance van der Waals interactions with hydrophobic enzyme pockets (e.g., IDH1 mutants).

- Activity Correlation : Replace the difluorocyclobutyl group with non-fluorinated analogs (e.g., cyclobutane or cyclohexane) to assess fluorine’s electronic effects. IC₅₀ shifts from nM to μM ranges in IDH1 inhibition highlight fluorine’s role in binding affinity .

Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?

- Methodological Answer :

- Metabolism Prediction : Use in silico tools like GLORY or ADMET Predictor to identify labile sites (e.g., ester hydrolysis). Fluorine substitution at the cyclobutyl ring reduces CYP450-mediated oxidation .

- Off-Target Screening : Similarity ensemble approach (SEA) maps structural motifs to known targets. The propanoic acid moiety may cross-react with fatty acid-binding proteins (FABPs), requiring functional validation via SPR or thermal shift assays .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

- Methodological Answer :

- Cell-Specific Factors : Test in isogenic cell lines (e.g., IDH1-mutant vs. wild-type glioblastoma) to isolate target-dependent effects.

- Assay Conditions : Standardize ATP-based viability assays (CellTiter-Glo) with matched serum concentrations and incubation times (e.g., 72 hrs). Contradictions may arise from differential expression of efflux pumps (e.g., P-gp), which can be inhibited with verapamil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.